molecular formula C16H16O4 B12275778 4,4-Bis(4-hydroxyphenyl)butanoic acid

4,4-Bis(4-hydroxyphenyl)butanoic acid

Cat. No.: B12275778
M. Wt: 272.29 g/mol
InChI Key: IRVDAOXNUVQFRN-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxyphenyl)butanoic acid is an organic compound with the molecular formula C16H16O4 It is a derivative of butanoic acid, featuring two hydroxyphenyl groups attached to the fourth carbon of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4-Bis(4-hydroxyphenyl)butanoic acid involves the demethylation of 4-(4-methoxyphenyl)butanoic acid. This process can be carried out using aqueous hydrobromic acid (HBr) without the need for phase transfer catalysis. The reaction mixture is heated, and the product is obtained by direct crystallization from the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar demethylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient and environmentally friendly methods, such as solvent-free processes, is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the hydroxy groups to methoxy groups.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce methoxy derivatives.

Scientific Research Applications

4,4-Bis(4-hydroxyphenyl)butanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Bis(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-hydroxyphenyl)valeric acid: Similar structure with an additional carbon in the chain.

    4-(4-Hydroxyphenyl)butanoic acid: A simpler structure with only one hydroxyphenyl group.

Uniqueness

4,4-Bis(4-hydroxyphenyl)butanoic acid is unique due to its specific structure, which provides distinct chemical and physical properties.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)butanoic acid

InChI

InChI=1S/C16H16O4/c17-13-5-1-11(2-6-13)15(9-10-16(19)20)12-3-7-14(18)8-4-12/h1-8,15,17-18H,9-10H2,(H,19,20)

InChI Key

IRVDAOXNUVQFRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)C2=CC=C(C=C2)O)O

Origin of Product

United States

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